tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート

概要

説明

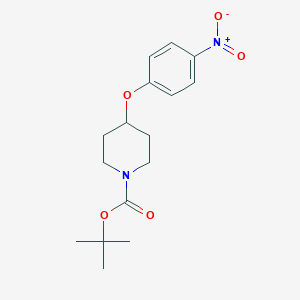

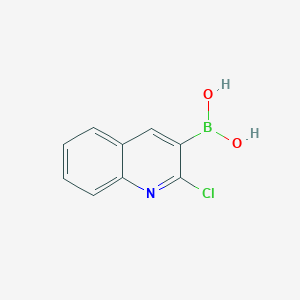

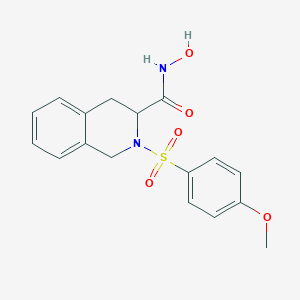

“Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O5 . It is an intermediate for polycyclic indazole derivatives that are ERK inhibitors .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” involves specific precursor chemicals . It is also noted that this compound can be used in the manufacture of fentanyl and its analogues .Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . The IUPAC name of this compound is “tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” and its InChI is "InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” include a molecular weight of 322.36 g/mol . The compound has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用

新規有機化合物の合成

“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジンオン、アゼチジンオン、イミダゾリンオンなどのいくつかの新規有機化合物の合成において、有用な構成要素または中間体として役立ちます .

生物活性

“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”から誘導された化合物は、幅広い生物活性を示しています。 これらには、抗菌作用、抗真菌作用、抗癌作用、抗寄生虫作用、抗ヒスタミン作用、抗うつ作用などがあります .

創薬

容易な改変性、適切なアルカリ性、水溶性、水素結合形成能力、分子物理化学的特性の調整能力により、“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”にピペラジン環を組み込むことが、創薬分野における重要な合成戦略と考えられています .

X線回折研究

“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”とその誘導体は、単結晶X線回折分析によって特徴付けられます . これにより、これらの化合物の構造を確認し、その分子構造を理解するのに役立ちます。

生物学的評価

“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”とその誘導体は、いくつかの微生物に対する生物活性を評価できます . これにより、治療薬への更なる開発のための潜在的な化合物を特定するのに役立ちます。

PROTAC開発

“tert-ブチル 4-(4-ニトロフェノキシ)ピペリジン-1-カルボキシレート”は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発における半柔軟なリンカーとして使用できます . これは、標的治療の分野に大きな影響を与えます。

Safety and Hazards

“Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

The future directions for “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” could involve its use in the synthesis of fentanyl and its analogues, given its status as a precursor in these synthesis routes . The compound’s role as an intermediate for polycyclic indazole derivatives that are ERK inhibitors also suggests potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNMTKGKCWNQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383402 | |

| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138227-62-0 | |

| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)